molecular formula C26H22FN5O3 B2817098 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1185067-25-7

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2817098
CAS No.: 1185067-25-7
M. Wt: 471.492
InChI Key: BDCKKFGYYRSWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives, including those with a triazolo ring, have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinoxaline ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing groups present in the molecule. For example, the fluoro and methyl groups on the phenyl ring are electron-withdrawing and electron-donating, respectively, which could affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole and quinoxaline rings could affect the compound’s solubility .

Scientific Research Applications

Synthesis and Derivative Formation

  • Research on triazoloquinoxaline derivatives, like the compound , has led to the synthesis of various amino acid derivatives linked to the triazoloquinoxaline moiety. These derivatives have been synthesized using methods such as DCC coupling and azide coupling, yielding compounds with potential biological activities (Fathalla, 2015).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar to the compound , were designed and synthesized, showing significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Reddy et al., 2015).

Positive Inotropic Activity

  • Derivatives of 1,2,4-triazolo[4,3-a]quinolin have been synthesized and evaluated for their positive inotropic activity. These compounds, including those structurally related to the given compound, have shown favorable in vitro activity, potentially useful in cardiovascular therapeutics (Wu et al., 2012).

Diversified Synthesis for Complex Scaffolds

  • The diversified synthesis of acetamide derivatives related to the compound has been demonstrated, showcasing a method to access structurally varied and complex fused tricyclic scaffolds. This research contributes to the development of novel compounds with potential pharmacological applications (An et al., 2017).

Biological Activity Evaluation

  • Novel triazoloquinoxaline derivatives have been synthesized and evaluated for their biological activities, including anti-lipid peroxidation and soybean lipoxygenase inhibition. Such activities highlight the potential of these compounds in developing new therapeutic agents (Vlachou et al., 2023).

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-7-6-10-22(17(15)3)35-25-24-30-31(14-23(33)28-18-12-11-16(2)19(27)13-18)26(34)32(24)21-9-5-4-8-20(21)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCKKFGYYRSWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.